molecular formula C16H16ClNO B1531192 5-(4-tert-Butylbenzoyl)-2-chloropyridine CAS No. 1187169-36-3

5-(4-tert-Butylbenzoyl)-2-chloropyridine

Cat. No. B1531192
CAS RN: 1187169-36-3
M. Wt: 273.75 g/mol
InChI Key: XOGOUOUUXVZUDN-UHFFFAOYSA-N
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Description

“4-tert-Butylbenzoyl chloride” is a chemical compound with the molecular formula C11H13ClO . It has an average mass of 196.673 Da and a monoisotopic mass of 196.065491 Da . It’s used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .


Synthesis Analysis

The synthesis of “4-tert-Butylbenzoyl chloride” involves various methods . One such method involves the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene .


Molecular Structure Analysis

The molecular structure of “4-tert-Butylbenzoyl chloride” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“4-tert-Butylbenzoyl chloride” is a liquid at 20°C . It has a refractive index of 1.536 , a boiling point of 135°C at 20 mmHg , and a density of 1.007 g/mL at 25°C .

Scientific Research Applications

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions

5-(4-tert-Butylbenzoyl)-2-chloropyridine has been utilized in the synthesis of novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes, demonstrating significant catalytic activity in Suzuki–Miyaura cross-coupling and arylation reactions. These complexes provide an efficient route for the formation of asymmetric biaryl compounds, even at very low catalyst loadings, showcasing the potential of this compound derivatives in facilitating important carbon-carbon bond formation in organic synthesis (Akkoç et al., 2016).

Antioxidant Activity Evaluation

Derivatives of this compound have been synthesized and evaluated for their antioxidant properties. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized and tested using DPPH and ferric reducing antioxidant power (FRAP) assays, revealing significant free-radical scavenging abilities. This indicates the potential of this compound derivatives in the development of new antioxidant agents (Shakir et al., 2014).

Optical Properties in Fluorescent Dyes

The compound 4-tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP), derived from this compound, exhibits unusual optical properties including yellow-green fluorescence, which is quenched upon heating or in solution, and piezochromic behavior, transforming into orange, non-fluorescent crystals upon heating or physical pressure. This highlights its potential in the development of novel fluorescent dyes and materials with unique optical responses (Gawinecki et al., 1993).

Synthesis of N-Heterocyclic Complexes

This compound has been used in the synthesis of N-heterocyclic complexes of rhodium and palladium, starting from a pincer silver(I) carbene complex. These complexes were characterized by NMR spectroscopy and X-ray crystallography, indicating their potential in various catalytic and organometallic applications (Simons et al., 2003).

Safety and Hazards

“4-tert-Butylbenzoyl chloride” is considered hazardous. It’s combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4-tert-butylphenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-16(2,3)13-7-4-11(5-8-13)15(19)12-6-9-14(17)18-10-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGOUOUUXVZUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186056
Record name (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187169-36-3
Record name (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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